2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine
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Overview
Description
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine is a chemical compound with the molecular formula C17H27N3. It belongs to the class of spirocyclic amines, which are characterized by a unique spiro structure that includes a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine typically involves the reaction of a spirocyclic precursor with an appropriate amine. One common method includes the use of 2,8-diazaspiro[4.5]decane as a starting material, which is then reacted with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is subsequently reacted with ethylenediamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
- 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile dihydrochloride
Uniqueness
Compared to similar compounds, 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine is unique due to its specific spirocyclic structure and the presence of the benzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H27N3 |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine |
InChI |
InChI=1S/C17H27N3/c18-9-13-19-10-6-17(7-11-19)8-12-20(15-17)14-16-4-2-1-3-5-16/h1-5H,6-15,18H2 |
InChI Key |
SGZXAVHHGBPINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CC3=CC=CC=C3)CCN |
Origin of Product |
United States |
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